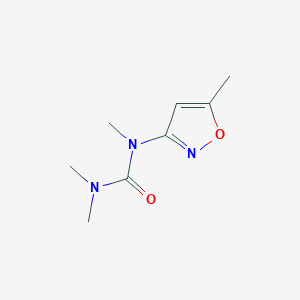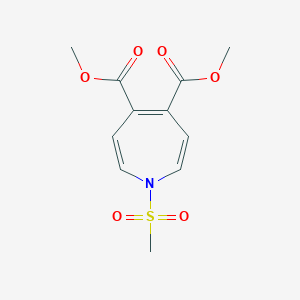
Methyl 3,4,6-tri-o-acetyl-2,5-anhydrohexonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,4,6-tri-o-acetyl-2,5-anhydrohexonate is a chemical compound that belongs to the class of acetylated sugars. It is a derivative of hexose, specifically modified with acetyl groups at the 3, 4, and 6 positions, and an anhydro bridge between the 2 and 5 positions. This compound is often used in synthetic organic chemistry, particularly in the synthesis of complex carbohydrates and glycosides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of methyl 3,4,6-tri-o-acetyl-2,5-anhydrohexonate typically involves the acetylation of a suitable hexose derivative. One common method is the acetylation of methyl 2,5-anhydrohexonate using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to ensure selective acetylation at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,4,6-tri-o-acetyl-2,5-anhydrohexonate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation: The compound can be oxidized to form carboxylic acids or aldehydes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
Hydrolysis: Formation of the corresponding hydroxyl derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 3,4,6-tri-o-acetyl-2,5-anhydrohexonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Mecanismo De Acción
The mechanism of action of methyl 3,4,6-tri-o-acetyl-2,5-anhydrohexonate involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The acetyl groups and the anhydro bridge play a crucial role in its binding affinity and specificity. The compound can inhibit or activate certain enzymes, leading to changes in metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,3,4-Tri-o-acetyl-1,5-anhydro-6-o-methyl-D-glucitol: Similar structure with acetyl groups at different positions.
Methyl 2,3,4-tri-o-acetyl-6-o-trityl-α-D-glucopyranoside: Another acetylated sugar derivative with a trityl group.
Uniqueness
Methyl 3,4,6-tri-o-acetyl-2,5-anhydrohexonate is unique due to its specific acetylation pattern and the presence of the anhydro bridge, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specific glycosides and in studies related to carbohydrate chemistry .
Propiedades
Número CAS |
52492-46-3 |
|---|---|
Fórmula molecular |
C13H18O9 |
Peso molecular |
318.28 g/mol |
Nombre IUPAC |
methyl 3,4-diacetyloxy-5-(acetyloxymethyl)oxolane-2-carboxylate |
InChI |
InChI=1S/C13H18O9/c1-6(14)19-5-9-10(20-7(2)15)11(21-8(3)16)12(22-9)13(17)18-4/h9-12H,5H2,1-4H3 |
Clave InChI |
BQVGALFPSBRPQD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1C(C(C(O1)C(=O)OC)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Isoxazole, 5-[3-(4-methoxyphenyl)oxiranyl]-3-phenyl-](/img/structure/B14647279.png)
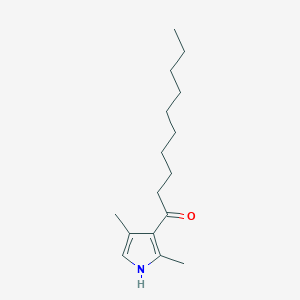
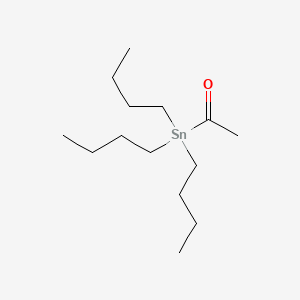
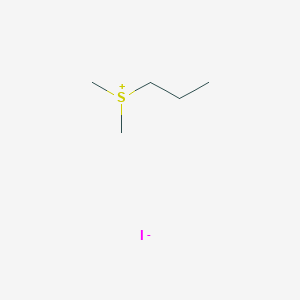

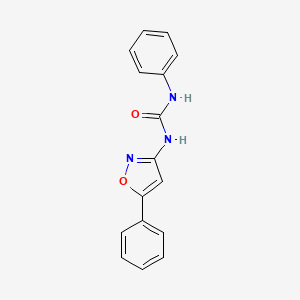
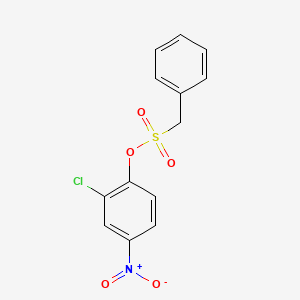
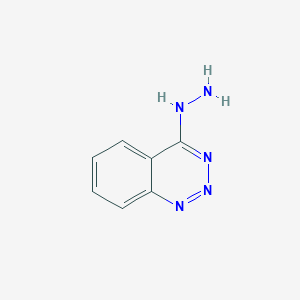
![6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl-](/img/structure/B14647347.png)
![7-Chloro-3,3-dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647372.png)
